Comparative Enzymatic Potency Against FGFR1 Kinase: 6-Ethoxy vs. Optimized Leads
6-Ethoxy-1H-indazol-3-ylamine has been reported to inhibit FGFR1 kinase with an IC50 of 15.0 nM [1]. This places it as a moderately potent inhibitor relative to the unsubstituted 1H-indazol-3-amine core and the more elaborated, optimized inhibitors that have been derived from it. For context, an optimized derivative incorporating a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, which is significantly larger and more complex, demonstrated a more potent IC50 of 3.3 nM against FGFR1 in the same study [1]. This comparison illustrates that while the core 6-ethoxy-3-amine fragment provides a useful baseline of potency, further substitution is required to achieve sub-10 nanomolar activity.
| Evidence Dimension | Enzymatic Inhibition (FGFR1 Kinase) |
|---|---|
| Target Compound Data | IC50 = 15.0 nM |
| Comparator Or Baseline | Optimized indazole derivative (Compound 9u): IC50 = 3.3 nM |
| Quantified Difference | The optimized derivative is approximately 4.5-fold more potent |
| Conditions | In vitro enzymatic assay against FGFR1 |
Why This Matters
This data positions 6-ethoxy-1H-indazol-3-ylamine as a valuable 'active core' or hit fragment with confirmed target engagement, providing a reliable starting point for further medicinal chemistry optimization toward more potent FGFR inhibitors.
- [1] Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1), 72-82. View Source
